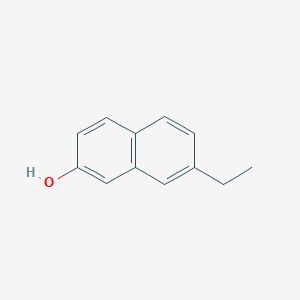

7-Ethyl-2-naphthalenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

7-ethylnaphthalen-2-ol |

InChI |

InChI=1S/C12H12O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h3-8,13H,2H2,1H3 |

InChI Key |

JBXFALYHFAZOTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CC(=C2)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies of 7 Ethyl 2 Naphthalenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and their chemical environments.

¹H NMR Spectroscopic Analysis of Naphthalenol Derivatives

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their arrangement in a molecule. For naphthalenol derivatives, the ¹H NMR spectrum can be divided into the aromatic region and the aliphatic region.

The aromatic protons of the naphthalene (B1677914) ring system typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The splitting patterns of these signals (singlets, doublets, triplets, etc.) are governed by the spin-spin coupling between neighboring protons, which provides valuable information about the substitution pattern on the naphthalene core.

For an analog like 2-naphthalenol , the aromatic protons show a complex splitting pattern in the aromatic region. The proton on the carbon adjacent to the hydroxyl group (H-1) is a doublet, and the other protons on the same ring also appear as doublets or triplets depending on their neighbors. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

In the case of 7-Ethyl-2-naphthalenol , we would expect to see signals corresponding to the ethyl group in the aliphatic region. The methylene (B1212753) protons (-CH₂) of the ethyl group would typically appear as a quartet, and the methyl protons (-CH₃) would be a triplet. The chemical shifts of these aliphatic protons would be influenced by the aromatic ring.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) of 2-Naphthalenol

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 | 7.75 | d |

| H-3 | 7.12 | d |

| H-4 | 7.32 | t |

| H-5 | 7.42 | t |

| H-6 | 7.74 | d |

| H-8 | 7.66 | d |

| OH | 5.19 | s |

Data is for 2-Naphthalenol in CDCl₃. The specific chemical shifts for this compound are not available but would show additional signals for the ethyl group and a modified aromatic region.

¹³C NMR Spectroscopic Analysis of Naphthalenol Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For naphthalenol derivatives, the carbon atoms of the naphthalene ring typically resonate in the range of 100-150 ppm. The carbon atom bearing the hydroxyl group (C-2 in 2-naphthalenol) is significantly deshielded and appears further downfield. The quaternary carbons of the ring fusion also have characteristic chemical shifts.

In This compound , the ethyl group would give rise to two additional signals in the aliphatic region of the spectrum, typically below 30 ppm. The chemical shifts of the aromatic carbons would also be influenced by the presence and position of the ethyl substituent.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) of 2-Naphthalenol

| Carbon | Chemical Shift (ppm) |

| C-1 | 109.4 |

| C-2 | 153.2 |

| C-3 | 117.7 |

| C-4 | 129.2 |

| C-4a | 127.8 |

| C-5 | 126.3 |

| C-6 | 123.6 |

| C-7 | 127.5 |

| C-8 | 128.3 |

| C-8a | 134.5 |

Data is for 2-Naphthalenol in CDCl₃. The specific chemical shifts for this compound would be expected to show variations due to the ethyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For This compound , the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ would correspond to the C-O stretching vibration of the phenol.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ would be due to the C-H stretching vibrations of the ethyl group.

C=C Aromatic Stretch: Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring.

The IR spectrum of the parent compound, 2-naphthalenol , clearly shows a broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and characteristic aromatic C=C stretching bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For This compound (C₁₂H₁₂O), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.22 g/mol ).

The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic alcohols include the loss of the hydroxyl group or cleavage of the alkyl substituent. For this compound, one would expect to see a significant fragment corresponding to the loss of an ethyl radical ([M-29]⁺) and potentially the loss of a methyl radical from the ethyl group ([M-15]⁺).

The mass spectrum of 2-naphthalenol shows a strong molecular ion peak at m/z 144, corresponding to its molecular weight. nist.govnist.gov A prominent fragment is observed at m/z 115, which corresponds to the loss of a CHO group. nist.gov

Advanced Spectrometric Techniques for Complex Naphthalenol Derivatives

For more complex naphthalenol derivatives or for unambiguous structure determination, advanced spectrometric techniques are often employed. These include two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

COSY experiments establish proton-proton couplings, helping to identify adjacent protons in the molecule.

HSQC experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially for determining the substitution pattern on the naphthalene ring.

These techniques would be invaluable in definitively assigning all the proton and carbon signals for a molecule like this compound and confirming the position of the ethyl group.

Elemental Analysis in Conjunction with Spectroscopic Data

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This information is used to determine the empirical formula of the substance. When combined with the molecular weight determined by mass spectrometry, the molecular formula can be established.

For This compound (C₁₂H₁₂O), the theoretical elemental composition is:

Carbon (C): 83.69%

Hydrogen (H): 7.02%

Oxygen (O): 9.29%

Experimental elemental analysis results that closely match these theoretical values would provide strong evidence for the proposed molecular formula, thereby corroborating the data obtained from spectroscopic methods and confirming the identity and purity of the compound.

Computational and Theoretical Investigations of 7 Ethyl 2 Naphthalenol Systems

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 7-Ethyl-2-naphthalenol, DFT calculations can elucidate its electronic properties and predict its chemical reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Global Reactivity Descriptors from DFT (Note: The following values are conceptual examples and not actual calculated data for this compound.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The aromatic rings would exhibit negative potential above and below the plane, characteristic of π-electron systems. The hydrogen atom of the hydroxyl group would, in turn, show a region of positive potential (blue), indicating its acidic nature. Such analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. This method provides a quantitative description of bonding interactions, charge distribution, and intramolecular delocalization effects.

Key information obtained from an NBO analysis includes:

Natural Atomic Charges: A more robust calculation of partial charges on each atom compared to other methods like Mulliken population analysis.

Hybridization: The specific s and p character of the atomic orbitals that form each bond.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy (E(2)) associated with delocalization from an occupied NBO (a donor, like a lone pair or a bond) to an unoccupied NBO (an acceptor, typically an antibonding orbital). These interactions are crucial for understanding hyperconjugation and resonance effects.

In this compound, NBO analysis could quantify the delocalization of the oxygen lone pairs into the π-system of the naphthalene (B1677914) ring, providing insight into the resonance stabilization and the electronic effects of the hydroxyl group on the aromatic system.

Computational Prediction of Molecular Geometries and Conformational Analysis

Quantum chemical calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has a rotatable ethyl group, conformational analysis is important.

This analysis involves calculating the energy of the molecule as the dihedral angle of the ethyl group is systematically rotated. The result is a potential energy profile that identifies the lowest-energy conformer (the most stable arrangement) and the energy barriers to rotation between different conformations. This information is fundamental, as the molecular geometry dictates many of its physical and chemical properties.

Structure-Activity Relationship (SAR) Studies via Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used extensively in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or a specific physical property. Quantum chemical descriptors, derived from calculations like DFT, provide precise, physically meaningful parameters that can be used in QSAR models.

These descriptors, such as the HOMO-LUMO energies, dipole moment, atomic charges, and the electrophilicity index, quantify the electronic and geometric features of a molecule. By building a statistical model that links these descriptors to an observed activity for a series of related compounds, researchers can predict the activity of new, unsynthesized molecules. For a class of naphthalenol derivatives, a QSAR study could help identify which structural features (e.g., the position and nature of substituents) are most important for a desired biological effect.

Molecular Docking Studies on Naphthalenol-Ligand Interactions in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

In a hypothetical research context, if this compound were being investigated as an inhibitor of a specific enzyme, molecular docking would be used to place the molecule into the enzyme's active site. The simulation calculates a "docking score," which estimates the binding free energy, and reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the naphthalene ring could engage in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's binding pocket.

Chemical Transformations and Derivatization of Naphthalenol Platforms

Formation of Naphthalenol Ethers and Esters

Ether Synthesis: Williamson ether synthesis is a common method employed. The reaction involves the deprotonation of the naphthalenol by a base, such as potassium carbonate (K₂CO₃), to form a nucleophilic naphthoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with an alkyl halide, such as ethyl chloroacetate, to yield the corresponding ether. The reaction is typically carried out in a polar aprotic solvent like dry acetone and refluxed for several hours to ensure completion.

Ester Synthesis: Esterification can be achieved by reacting 7-Ethyl-2-naphthalenol with an acylating agent. For instance, treatment with an acid chloride or acid anhydride (B1165640) in the presence of a base catalyst yields the corresponding naphthyl ester. The Fischer esterification method, involving reaction with a carboxylic acid under acidic catalysis, is also applicable.

These derivatizations are foundational for creating more complex molecules. For example, the synthesis of 7-ethyl-2-naphthyloxy acetohydrazide, a key precursor for various heterocycles, begins with the conversion of this compound to its ethyl acetate ether derivative. nih.govijnc.ir

Table 1: Synthesis of this compound Ethers and Precursors

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Ethyl Chloroacetate | K₂CO₃, Acetone | Ethyl 2-((7-ethylnaphthalen-2-yl)oxy)acetate |

Synthesis of Heterocyclic Compounds Incorporating Naphthalenol Moieties

The this compound framework can be incorporated into a wide array of heterocyclic structures, leveraging its reactivity to build complex, fused ring systems.

Naphthopyrans: Naphthopyrans, also known as benzochromenes, are a class of compounds synthesized from naphthalenol precursors. A robust and straightforward method involves the acid-catalyzed condensation of a naphthalenol with a propargyl alcohol derivative. wikipedia.org This reaction proceeds through the in-situ generation of a naphthyl propargyl ether, which then undergoes a thermal Claisen rearrangement and subsequent cyclization to form the 3H-naphtho[2,1-b]pyran ring system. wikipedia.org Another effective method is the potassium carbonate-promoted tandem oxy-Michael addition/cyclization of this compound with α,β-unsaturated carbonyl compounds. tandfonline.com

Naphthopyranopyrimidines: These tetraheterocyclic compounds can be efficiently synthesized through a one-pot, three-component reaction. This process typically involves the condensation of a β-naphthol (such as this compound), an aromatic aldehyde, and a barbituric acid derivative. sci-hub.se The reaction can be promoted by various catalysts and is often carried out under solvent-free conditions, sometimes with microwave assistance, to enhance reaction rates and yields. sci-hub.seresearchgate.net This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.netresearchgate.net

Table 2: Three-Component Synthesis of Naphthopyranopyrimidine Derivatives

| Naphthol Component | Aldehyde Component | Pyrimidine Component | Catalyst/Conditions | Product Class |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | N,N-Dimethylbarbituric Acid | Cu(II)/PL-COF, Microwave, Solvent-free sci-hub.se | Naphthopyranopyrimidine |

Pyrroles: Naphthyl-substituted pyrroles can be synthesized via a multicomponent condensation reaction. An efficient, solvent-free method involves heating a mixture of this compound, an aldehyde (e.g., benzaldehyde), and an amide-containing reactant like a pyrrolyl benzamide in the presence of an acid catalyst. units.it The reaction is believed to proceed through an ortho-quinone methide intermediate formed from the naphthalenol and aldehyde, which is then trapped by the amide nucleophile, leading to the final product. units.it

Pyrazoles: The synthesis of pyrazoles bearing a naphthyl substituent often requires the naphthalenol to be converted into a suitable precursor. For example, 2-acetylnaphthalene, which can be derived from the naphthalenol platform, reacts with a hydrazine derivative (like 4-hydrazinobenzoic acid) to form a hydrazone. This intermediate can then undergo a Vilsmeier-Haack reaction (using POCl₃/DMF) to cyclize into a 3-(2-naphthyl)pyrazole-4-carbaldehyde. acs.org This aldehyde serves as a building block for further derivatization. acs.org Another approach involves the reaction of (Z)-3-chloro-3-(2-naphthyl)propenal with hydrazine to yield 4-(2-naphthyl)pyrazole. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives incorporating the naphthalenol moiety can be prepared from 2-((7-ethylnaphthalen-2-yl)oxy)acetic acid. This precursor is synthesized from this compound and is then cyclized by heating with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction yields a 5-((7-ethylnaphthalen-2-yl)oxy)methyl)-1,3,4-thiadiazol-2-amine intermediate, which can be further functionalized.

The synthesis of thiazolo[3,2-a]pyrimidines does not typically proceed directly from a naphthalenol starting material. Instead, the core structure is built from a dihydropyrimidine-2-thione precursor. ijnc.irresearchgate.net This key intermediate can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of a β-keto ester, an aldehyde, and thiourea. ijnc.irtandfonline.com

To incorporate the 7-ethylnaphthalenyl moiety, a conceptual two-stage pathway is employed:

Precursor Synthesis: A 7-ethylnaphthaldehyde is used as the aldehyde component in a Biginelli reaction with a β-keto ester (e.g., ethyl acetoacetate) and thiourea. This condensation reaction, typically acid-catalyzed, yields the requisite 4-(7-ethylnaphthalen-x-yl)-3,4-dihydropyrimidine-2(1H)-thione intermediate.

Cyclization: The synthesized dihydropyrimidine-2-thione is then reacted with an α-halocarbonyl compound, such as ethyl bromoacetate. This step involves an initial S-alkylation followed by an intramolecular condensation/cyclization, which forms the fused thiazole ring, yielding the final thiazolo[3,2-a]pyrimidine derivative. ijnc.ir

This stepwise approach allows for the integration of the naphthalenol platform into the thiazolo[3,2-a]pyrimidine scaffold.

The synthesis of azetidinones (β-lactams) from this compound is a multi-step process that proceeds via a Schiff base intermediate. nih.gov

Hydrazide Formation: The process begins with the synthesis of 2-((7-ethylnaphthalen-2-yl)oxy)acetohydrazide. This is achieved by first reacting this compound with ethyl chloroacetate to form an ether, followed by treatment with hydrazine hydrate. nih.govijnc.ir

Schiff Base Synthesis: The resulting acetohydrazide is condensed with various aromatic aldehydes in refluxing methanol with a catalytic amount of glacial acetic acid. This reaction forms the corresponding N'-(substituted benzylidene)-2-((7-ethylnaphthalen-2-yl)oxy)acetohydrazides, which are a class of Schiff bases. ijnc.ir

Azetidinone Formation: The final step is the cyclocondensation of the Schiff base to form the four-membered azetidinone ring. This is accomplished by reacting the Schiff base with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dioxane. nih.gov This reaction, known as the Staudinger synthesis, yields N-[3-chloro-2-oxo-4-(substituted phenyl)azetidin-1-yl]-2-((7-ethylnaphthalen-2-yl)oxy)acetamide derivatives.

Table 3: Synthetic Pathway to Azetidinones from this compound

| Step | Precursor | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-((7-Ethylnaphthalen-2-yl)oxy)acetohydrazide | Aromatic Aldehyde, Acetic Acid | Schiff Base |

Naphthoxazine derivatives can be synthesized from this compound through a one-pot multicomponent reaction that generates an amidoalkylnaphthol intermediate. This reaction involves the condensation of this compound, an aldehyde, and an amide or nitrile under acid catalysis. units.it

Alternatively, naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivatives are formed directly in a one-pot reaction between a β-naphthol, an amine, and two equivalents of formaldehyde. The proposed mechanism involves the initial formation of an imine from the amine and formaldehyde. The naphthalenol then attacks the imine (in a process analogous to the Betti reaction), followed by condensation with a second molecule of formaldehyde and subsequent intramolecular cyclization to yield the naphthoxazine ring system.

Reactions Involving Naphthalenol Hydroxyl Group Reactivity

The hydroxyl group of this compound is a primary site of chemical reactivity, behaving similarly to other naphthols and phenols. This functionality allows for a range of transformations, primarily through reactions such as O-alkylation (etherification) and esterification.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form the more nucleophilic naphthoxide ion. This increased nucleophilicity at the oxygen atom is central to its reactivity.

O-Alkylation (Etherification) O-alkylation of the hydroxyl group leads to the formation of ethers. This is typically achieved by reacting the corresponding naphthoxide with an alkyl halide. The selection of solvent can be crucial; aprotic solvents generally favor O-alkylation, whereas protic solvents can promote competing C-alkylation by solvating the oxygen anion. pharmaxchange.info For instance, the reaction of 2-naphthol (B1666908) with benzyl chloride in the presence of a base like sodium hydroxide (NaOH) selectively yields benzyl-2-naphthyl ether. acs.org The use of phase-transfer catalysts, such as phosphonium-based ionic liquids, can enhance the efficiency of this liquid-liquid reaction. acs.org Another approach involves using dimethyl carbonate or methanol as alkylating agents over zeolite catalysts, which has been shown to favor O-alkylation to produce 2-methoxynaphthalene over C-alkylation products. researchgate.net

| Reaction Type | Reactants | Key Conditions | Product |

|---|---|---|---|

| O-Alkylation (Etherification) | This compound, Alkyl Halide (e.g., Ethyl Iodide) | Base (e.g., NaOH, K₂CO₃), Aprotic Solvent (e.g., DMF) | 7-Ethyl-2-ethoxynaphthalene |

| O-Acylation (Esterification) | This compound, Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 7-Ethylnaphthalen-2-yl acetate |

Esterification The hydroxyl group of this compound can react with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides, to form esters. google.com This transformation is a fundamental reaction in organic synthesis. Metal-free oxidative esterification processes have also been developed, where alcohols can be transformed into esters using oxygen as the oxidant, often catalyzed by ionic liquids. nih.gov These methods provide a direct route to ester synthesis under relatively mild conditions. nih.gov

Regioselective Functionalization of Naphthalene (B1677914) Ring Systems

The functionalization of the aromatic rings in this compound is governed by the directing effects of the existing hydroxyl (-OH) and ethyl (-C₂H₅) substituents. In electrophilic aromatic substitution reactions, these groups influence the position of the incoming electrophile. wikipedia.org

Hydroxyl Group (-OH): The hydroxyl group at the C-2 position is a powerful activating group and an ortho, para-director. quora.com It strongly donates electron density to the naphthalene ring system through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. chempedia.infolibretexts.org For 2-substituted naphthols, electrophilic attack is characteristically favored at the C-1 position (ortho to the hydroxyl group). wikipedia.org Reactions at the C-3 position (ortho on the other side) are generally not observed. chempedia.info

Ethyl Group (-C₂H₅): The ethyl group at the C-7 position is a weakly activating group, also functioning as an ortho, para-director through an inductive effect. It directs incoming electrophiles to the C-6 and C-8 positions.

| Position on Naphthalene Ring | Influence from C-2 Hydroxyl Group | Influence from C-7 Ethyl Group | Overall Predicted Reactivity |

|---|---|---|---|

| 1 | Strongly Activated (ortho) | - | Most Favorable Site |

| 3 | Deactivated/Sterically Hindered (ortho) | - | Unfavorable |

| 4 | Weakly Activated (para-like) | - | Less Favorable |

| 5 | - | Weakly Activated (para-like) | Less Favorable |

| 6 | - | Activated (ortho) | Possible, but less favorable than C-1 |

| 8 | - | Activated (ortho) | Possible, but less favorable than C-1 |

Role of this compound as a Synthetic Intermediate or Precursor for Complex Molecules

Naphthols, including 2-naphthol and its derivatives, are widely utilized as intermediates in the synthesis of more complex organic compounds, such as dyes and pharmaceuticals. wikipedia.org The electron-rich aromatic system and the reactive hydroxyl group make this compound a valuable precursor for constructing diverse molecular architectures. fardapaper.ir

Its structure is particularly suited for multicomponent reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic scaffolds. fardapaper.ir These reactions take advantage of the multiple reactive sites on the naphthalenol core. fardapaper.ir

Examples of complex molecules and scaffolds that can be synthesized using 2-naphthol derivatives as precursors include:

Aminobenzylnaphthols : These are synthesized via the Betti reaction, a multicomponent condensation of a 2-naphthol derivative, an aldehyde, and an amine. nih.govnih.gov This reaction forms a new C-C bond at the C-1 position of the naphthol. nih.gov

Naphthopyrans : These heterocyclic compounds can be formed through condensation reactions between 2-naphthol derivatives and various reaction partners, such as α-cyanocinnamonitriles. scispace.comeurjchem.com

Biologically Active Heterocycles : The 2-naphthol skeleton is a key starting material for a variety of N/O-containing heterocyclic frameworks with potential biological properties, including xanthenes and chromenes. fardapaper.ir

The presence of the ethyl group in this compound can be used to tune the physical and biological properties, such as lipophilicity, of the final complex molecules.

| Reaction Type | Key Reactants with this compound | Resulting Molecular Scaffold |

|---|---|---|

| Betti Reaction (Multicomponent) | Aromatic Aldehyde, Amine/Ammonia | 1-Aminobenzyl-7-ethyl-2-naphthalenol derivatives |

| Naphthopyran Synthesis (Cyclocondensation) | Aldehyde, Malononitrile | 2-Amino-4-aryl-4H-naphtho[2,1-b]pyran derivatives |

| Oxidative Coupling | Oxidizing Agent | BINOL-type structures (dimerized naphthalenols) |

Advanced Analytical Methodologies for 7 Ethyl 2 Naphthalenol and Its Research Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For naphthalenol analysis, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like naphthalenols. uzh.chwiley.com For the analysis of naphthalene (B1677914) metabolites such as 1-naphthol (B170400) and 2-naphthol (B1666908) in biological samples, GC-MS methods offer high sensitivity and specificity. uzh.choup.com

Sample preparation often involves an initial enzymatic hydrolysis to release the analytes from their conjugated forms, followed by purification and enrichment, commonly through solid-phase extraction (SPE). uzh.ch A critical step for GC analysis of hydroxylated compounds like naphthalenols is derivatization. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) with Trimethylchlorosilane (TMCS), is employed to increase the volatility and thermal stability of the analytes. uzh.ch Another approach involves in situ derivatization with acetic anhydride (B1165640) to form acetylated derivatives, which are then extracted with a non-polar solvent like n-hexane for analysis. oup.com

The separation is typically achieved on capillary columns with stationary phases like (5%-phenyl)-methylpolysiloxane. wiley.com Detection via tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for complex matrix analysis. uzh.ch The electron ionization mass spectra of naphthalenol derivatives show characteristic fragmentation patterns, including a prominent molecular ion peak, which aids in their identification. researchgate.net

Table 1: Exemplary GC-MS Parameters for Naphthol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) | uzh.ch |

| Stationary Phase | Zebron® ZB 5 ms (B15284909) (30 m length, 0.25 mm inner diameter) | uzh.ch |

| Derivatization | Silylation with BSA+TMCS or Acetylation with acetic anhydride | uzh.choup.com |

| Detection Mode | Selected-ion monitoring (SIM) or Multiple Reaction Monitoring (MRM) | wiley.com |

| Limits of Detection (LOD) | 0.30 µg/L | wiley.comoup.com |

| Limits of Quantification (LOQ) | 1.00 µg/L | wiley.comoup.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally sensitive compounds like 7-Ethyl-2-naphthalenol and its analogs. nih.gov It is particularly suitable for analyzing naphthalenols in environmental and cosmetic samples. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. nih.gov Separation is achieved on a C18 column, where a polar mobile phase is used to elute the less polar analytes. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing a modifier like acetic acid to improve peak shape and resolution. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is frequently employed to separate a wide range of naphthalenediol isomers effectively. nih.gov

For sensitive detection, fluorescence detectors are often preferred because of the native fluorescence of the naphthalene ring system. nih.gov The excitation and emission wavelengths are selected to maximize the signal for the target analytes. researchgate.net Diode array detectors (DAD) are also used, which provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov Combining HPLC with solid-phase extraction (SPE) can enhance the sensitivity of the method, allowing for the determination of naphthalenols at nanomol levels in complex matrices like geothermal brines. nih.govresearchgate.netnih.gov

Table 2: Typical HPLC Conditions for Naphthalenol and Naphthalenediol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Methanol or Acetonitrile with 0.1% acetic acid solution (gradient elution) | nih.govnih.gov |

| Detector | Fluorescence or Diode Array Detector (DAD) | nih.govnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |

| Linear Range | 0.75–20 µg/mL for naphthalenediols | researchgate.net |

| Recovery | 84.0% to 102% in spiked cosmetic samples | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used in synthetic chemistry to monitor the progress of reactions and assess the purity of compounds. chemistryhall.comlibretexts.orgsigmaaldrich.com In the synthesis of this compound or its derivatives, TLC provides a quick visual confirmation of the consumption of starting materials and the formation of the desired product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). khanacademy.org A reference spot of the starting material is often applied alongside the reaction mixture. libretexts.org The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent system whose polarity is optimized to achieve good separation. rsc.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, which is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

By observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product over time, a chemist can determine when the reaction is complete. libretexts.org Purity can be assessed by the presence of a single spot for the final product. Visualization of the spots is often achieved using a UV lamp, as naphthalene derivatives are typically UV-active, or by staining with reagents like iodine. rsc.org

Spectroscopic Detection Methods in Analytical Research

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a naphthalenol derivative, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. youtube.com Signals for sp² C-H stretches of the aromatic ring typically appear just above 3000 cm⁻¹. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum of 2-naphthol, an analog, shows distinct signals for the aromatic protons in the region of 7.0-8.0 ppm. youtube.com The phenolic proton (OH) usually appears as a singlet, and its chemical shift can vary. youtube.com The ethyl group in this compound would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule. The aromatic carbons of the naphthalene ring system will have signals in the downfield region of the spectrum. updatepublishing.com

UV-Visible Spectroscopy is used to study the electronic transitions within the molecule. The extended π-system of the naphthalene ring gives rise to strong absorption bands in the UV region. Changes in the electronic structure, such as deprotonation of the hydroxyl group, can cause shifts in these absorption bands. nih.gov

Table 3: Characteristic Spectroscopic Data for Naphthol Analogs

| Spectroscopic Technique | Characteristic Feature | Approximate Region/Value | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | youtube.com |

| sp² C-H stretch (aromatic) | ~3030 - 3100 cm⁻¹ | youtube.com | |

| ¹H NMR Spectroscopy | Aromatic Protons (Ar-H) | 7.0 - 8.0 ppm | youtube.com |

| Phenolic Proton (Ar-OH) | Variable, often 4.5 - 5.5 ppm (can be broader) | youtube.com | |

| UV-Vis Spectroscopy | λmax for 2-naphthol transient | 350 nm | researchgate.net |

Development of Specialized Analytical Protocols for Naphthalenol Derivatives

Analyzing naphthalenol derivatives in complex matrices, such as environmental, biological, or commercial samples, requires the development of specialized analytical protocols. These protocols are multi-step procedures designed to isolate, concentrate, and accurately quantify the target analytes while minimizing interference from the sample matrix.

A typical protocol begins with an efficient sample extraction step. For cosmetic products, this might involve extraction with an organic solvent like 95% ethanol (B145695). nih.gov For biological fluids like urine, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often necessary to free the naphthalenols from their metabolic conjugates. uzh.choup.com

Following extraction, a clean-up and concentration step is usually performed. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. nih.gov For instance, a C18 SPE cartridge can effectively retain naphthalenols from an aqueous sample, which are then eluted with a small volume of an organic solvent like ethanol, thereby concentrating the analytes and removing interfering substances. nih.gov

The final step is instrumental analysis , typically by HPLC or GC-MS as described previously. The choice of technique depends on the analyte's properties and the required sensitivity. For example, an SPE-HPLC protocol with fluorescence detection was developed for the sensitive analysis of naphthalene and naphthols in saline geothermal fluids. nih.gov Similarly, a protocol involving hydrolysis, SPE, silylation, and GC-MS/MS was established for determining naphthalene metabolites in urine. uzh.ch The validation of these protocols is crucial and involves assessing parameters like linearity, recovery, precision, and the limits of detection and quantification. oup.com

Kinetic Studies of Naphthalenol Reactions using Analytical Techniques

Analytical techniques are essential for studying the kinetics of chemical reactions involving naphthalenols, providing insights into reaction rates, mechanisms, and the influence of different conditions. researchgate.net These studies are particularly relevant for understanding the environmental fate of these compounds, such as their atmospheric oxidation. acs.org

Pulse radiolysis coupled with absorption spectroscopy is a powerful method for investigating the kinetics of fast reactions. This technique has been used to study the reactions of 1-naphthol and 2-naphthol with oxidizing radicals like the hydroxyl radical (•OH). researchgate.net By monitoring the growth of the transient species' absorption signal over time, the build-up kinetics can be determined, from which the reaction rate constants are calculated. For example, the rate constant for the reaction of 2-naphthol with •OH was determined to be (7.31 ± 0.11) × 10⁹ M⁻¹s⁻¹. researchgate.net

For slower reactions, chromatographic methods are often employed. TLC can be used for quantitative reaction monitoring by spotting aliquots of the reaction mixture at different time intervals. rsc.org After development, the plate can be digitized, and the intensity of the spots corresponding to the reactant and product can be analyzed to calculate the conversion percentage as a function of time, allowing for the estimation of rate constants. rsc.org Similarly, HPLC or GC can be used to withdraw and analyze samples from a reaction at set times to determine the concentration of reactants and products, thereby mapping the reaction's kinetic profile. The distinction between kinetic and thermodynamic products, a crucial concept in reactions like the sulfonation of naphthalene, can also be investigated using these analytical approaches by analyzing the product distribution under different temperature and time conditions. stackexchange.com

Environmental Fate and Transformation Studies of Naphthalenol Compounds

Microbial Biotransformation Pathways of Naphthols

Microorganisms, particularly fungi, play a significant role in the breakdown of aromatic hydrocarbons like naphthols in the environment. The biotransformation of these compounds is a key process in their natural attenuation.

Fungal systems are known to metabolize naphthalene (B1677914) and its derivatives through various oxidative pathways. While specific studies on 7-Ethyl-2-naphthalenol are limited, the metabolism of the parent compound, 2-naphthol (B1666908), by fungi such as Aspergillus niger has been investigated. The degradation process typically involves hydroxylation and subsequent ring cleavage.

For 2-naphthol, identified metabolites include 1,2-naphthalene-diol and 1,2-naphthoquinone nih.gov. It is plausible that the degradation of this compound follows a similar initial pathway, with the ethyl group potentially undergoing oxidation as well. The initial steps would likely involve the introduction of additional hydroxyl groups to the naphthalene ring, making it more susceptible to cleavage.

Based on analogous compounds, the hypothetical fungal biotransformation of this compound could yield a variety of degradation products. The following table outlines potential metabolites, drawing parallels from the known fungal metabolism of naphthalene and other substituted naphthalenes.

| Potential Metabolite | Potential Transformation Pathway |

| 7-Ethyl-1,2-naphthalenediol | Hydroxylation of the aromatic ring |

| 7-Ethyl-1,2-naphthoquinone | Oxidation of the diol |

| 1-(7-hydroxy-2-naphthyl)ethanol | Oxidation of the ethyl group |

| Phthalic acid derivatives | Aromatic ring cleavage |

| Salicylic acid derivatives | Further degradation of ring cleavage products |

Fungi are crucial decomposers in many ecosystems and contribute significantly to the bioremediation of environments contaminated with aromatic hydrocarbons. Their ability to produce extracellular enzymes allows them to break down complex organic molecules that may be inaccessible to other microorganisms. Ligninolytic fungi, for instance, possess non-specific enzyme systems that can degrade a wide range of persistent organic pollutants, including compounds structurally similar to this compound.

The transformation of naphthols by fungi in soil and aquatic environments helps to reduce the toxicity of these compounds and facilitates their complete mineralization by the microbial community. This process is a vital component of the carbon cycle and plays a role in the natural cleansing of polluted ecosystems.

Chemical Decomposition Under Controlled Conditions

In addition to microbial action, chemical processes can also lead to the degradation of naphthalenol compounds. Controlled laboratory studies help to elucidate the mechanisms and products of these reactions.

Phototransformation, or the degradation of a compound by light, is another important environmental fate process. For aromatic compounds like naphthalenols, this can occur through direct absorption of light or indirect photosensitized reactions. Studies on the phototransformation of 2-naphthol have shown that it can be degraded in the presence of UV light, often with the assistance of a photocatalyst like titanium dioxide (TiO2) imist.maimist.maresearchgate.net. The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation. It is expected that this compound would also be susceptible to phototransformation under similar conditions.

Research on Transformation Products and By-Products

The identification of transformation products is essential for a complete understanding of the environmental fate of a compound. Both microbial and chemical degradation can lead to a variety of intermediates and by-products, some of which may also have environmental significance.

Research on the degradation of 2-naphthol has identified several key transformation products. In electro-Fenton systems, for example, degradation products include naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione mdpi.com. Fungal metabolism of naphthalene can produce 1-naphthol (B170400), 2-naphthol, and various naphthoquinones nih.gov.

Based on these findings, a list of potential transformation products for this compound can be proposed.

| Parent Compound | Transformation Process | Potential Transformation Products/By-Products |

| This compound | Microbial Biotransformation | 7-Ethyl-1,2-naphthalenediol, 7-Ethyl-1,2-naphthoquinone, Oxidized ethyl side-chain derivatives, Ring cleavage products (e.g., substituted phthalic or salicylic acids) |

| This compound | Sub-critical Water Treatment | Smaller aromatic fragments, Aliphatic acids, Carbon dioxide |

| This compound | Phototransformation | Hydroxylated derivatives, Quinones, Ring-opened products |

Further research is necessary to definitively identify the specific metabolites and degradation products of this compound under various environmental conditions.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Highly Selective Synthesis

The selective synthesis of specific isomers of substituted naphthalenols, such as 7-Ethyl-2-naphthalenol, presents a significant challenge in organic chemistry. Traditional methods often result in a mixture of isomers, requiring costly and time-consuming purification processes. To address this, researchers are focusing on the development of novel catalytic systems that can achieve high regioselectivity.

One promising approach involves the use of transition metal catalysts. For instance, studies on the synthesis of other substituted naphthalenes have shown that catalysts based on palladium, rhodium, and copper can effectively control the position of substituents on the naphthalene (B1677914) ring. The design of specific ligands for these metal catalysts is crucial for achieving high selectivity. These ligands can create a chiral environment around the metal center, guiding the reactants to form the desired isomer.

Furthermore, enzymatic catalysis is emerging as a powerful tool for the selective synthesis of naphthalenol derivatives. Enzymes, with their inherent high selectivity, can catalyze reactions at specific positions on the aromatic ring, leading to the formation of a single isomer. Researchers are exploring various enzymes, including laccases and peroxidases, for their potential in the synthesis of functionalized naphthalenols.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High efficiency, tunable selectivity | Ligand design, optimization of reaction conditions |

| Enzymatic Catalysts | High regioselectivity and stereoselectivity, mild reaction conditions | Enzyme screening, protein engineering |

| Organocatalysts | Metal-free, environmentally benign | Development of new chiral organocatalysts |

Exploration of New Chemical Reactivity Pathways for Naphthalenol Derivatives

Beyond their synthesis, researchers are actively investigating new chemical reactions and transformations of naphthalenol derivatives. The hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, opening up avenues for the creation of a wide range of new compounds with unique properties.

One area of interest is the functionalization of the naphthalene core through C-H activation. This technique allows for the direct introduction of new functional groups onto the aromatic ring, avoiding the need for pre-functionalized starting materials. Catalysts based on transition metals like palladium and ruthenium have shown promise in mediating these C-H activation reactions on naphthalene derivatives.

Another exciting research direction is the exploration of dearomatization reactions of naphthalenols. These reactions transform the flat, aromatic naphthalene ring into a three-dimensional structure, leading to the formation of complex molecules with potential applications in medicinal chemistry and materials science. For example, the catalytic asymmetric hydroxylative dearomatization of 2-naphthols has been shown to produce chiral ortho-quinols in high yields and enantioselectivities rsc.org.

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict and understand the properties of molecules before they are synthesized in the lab. For this compound and its derivatives, advanced computational methods are being employed to establish clear structure-property relationships.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure researchgate.net. By analyzing a dataset of known naphthalenol derivatives and their properties, researchers can develop mathematical models that can predict the properties of new, unsynthesized compounds. This approach can significantly accelerate the discovery of new materials with desired characteristics.

Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and properties of molecules. DFT calculations can provide insights into the reactivity, stability, and spectroscopic properties of naphthalenol derivatives. This information is crucial for understanding their chemical behavior and for designing new molecules with specific electronic or optical properties. The electronic properties of various naphthalene derivatives have been determined experimentally and theoretically using computer simulations, with DFT calculations helping to understand charge carrier transport researchgate.net.

Design of Naphthalenol-Based Materials with Tailored Chemical Properties

The unique chemical structure of naphthalenols makes them attractive building blocks for the design of new materials with tailored optical, electronic, and catalytic properties. The extended aromatic system of the naphthalene core, combined with the reactivity of the hydroxyl group, allows for the creation of a diverse range of functional materials.

In the field of optics, naphthalenol derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. By modifying the substituents on the naphthalene ring, researchers can tune the color and efficiency of the emitted light.

In electronics, naphthalenol-based polymers and small molecules are being explored as organic semiconductors. The ability to control the electronic properties of these materials through chemical synthesis makes them promising candidates for use in transistors, solar cells, and other electronic devices. Studies on naphthalene derivatives have shown that the nature and position of substituents can influence their conductivity researchgate.net.

Furthermore, the catalytic properties of naphthalenol-based materials are also being explored. For example, metal complexes of naphthalenol derivatives can act as catalysts for a variety of organic reactions. The development of new catalytic systems based on these compounds could lead to more efficient and sustainable chemical processes.

| Material Application | Key Properties | Research Focus |

| Optical Materials | Tunable fluorescence, high quantum yield | Synthesis of novel fluorophores, development of fluorescent sensors |

| Electronic Materials | High charge carrier mobility, tunable bandgap | Design of new organic semiconductors, fabrication of electronic devices |

| Catalytic Materials | High catalytic activity, good stability | Synthesis of new metal-naphthalenol complexes, exploration of catalytic applications |

Integration of Green Chemistry Principles in Scalable Naphthalenol Synthesis

As the demand for specialty chemicals continues to grow, there is an increasing emphasis on developing sustainable and environmentally friendly manufacturing processes. The principles of green chemistry provide a framework for designing chemical syntheses that minimize waste, reduce energy consumption, and use renewable resources.

In the context of this compound synthesis, researchers are exploring several green chemistry approaches. One strategy is to replace hazardous solvents with more benign alternatives, such as water or supercritical fluids. Another approach is to develop catalytic reactions that can be carried out under milder conditions, reducing the need for high temperatures and pressures.

The use of renewable starting materials is another key aspect of green chemistry. Researchers are investigating the possibility of synthesizing naphthalenol derivatives from biomass-derived feedstocks, which would reduce our reliance on fossil fuels.

Furthermore, the development of continuous flow synthesis methods offers a more sustainable alternative to traditional batch processes. Flow chemistry allows for better control over reaction conditions, leading to higher yields and reduced waste. The integration of these green chemistry principles into the scalable synthesis of naphthalenol derivatives will be crucial for ensuring the long-term sustainability of the chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethyl-2-naphthalenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxyl-directed ethylation of naphthalene derivatives. To ensure purity, combine chromatographic techniques (e.g., HPLC with ≥98% purity thresholds) with spectroscopic characterization (¹H/¹³C NMR, IR). Validate via melting point analysis and comparison to reference spectra in databases like NIST Chemistry WebBook . For novel derivatives, report reaction yields, solvent systems, and catalyst ratios to enhance reproducibility .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize determining solubility (in polar/non-polar solvents), pKa (via potentiometric titration), and thermal stability (TGA/DSC). Use UV-Vis spectroscopy to assess electronic transitions and correlate with substituent effects. Tabulate data with standard deviations from triplicate measurements, adhering to IUPAC guidelines for compound nomenclature and unit reporting .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Employ GC-MS or HPLC-UV for quantification, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve co-eluting impurities. For trace analysis, consider derivatization (e.g., silylation) to enhance volatility or detectability. Validate methods using spike-recovery experiments in relevant matrices (e.g., biological fluids, environmental samples) and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses of existing studies, noting variables like assay conditions (e.g., cell lines, incubation times) and compound purity. Use dose-response curves to compare EC50/IC50 values across studies. For in vitro–in vivo discrepancies, evaluate metabolic stability (e.g., liver microsome assays) or membrane permeability (Caco-2 models) . Iterative refinement of hypotheses via Bayesian statistical models is recommended .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays. For receptor-ligand studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites, but validate experimentally via site-directed mutagenesis . Include negative controls (e.g., ethyl-group deletion analogs) to confirm specificity .

Q. How should toxicological studies be designed to assess the environmental impact of this compound?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, zebrafish embryos). Measure biomarkers like oxidative stress (SOD/CAT activity) and genotoxicity (Comet assay). For environmental fate studies, quantify biodegradation half-lives under aerobic/anaerobic conditions and monitor metabolite formation via LC-QTOF-MS .

Methodological Guidance

Q. What are best practices for reporting spectral data and reproducibility in publications?

- Methodological Answer : Provide raw spectral data (e.g., NMR FID files, HRMS spectra) as supplementary material. For reproducibility, detail instrument parameters (e.g., column dimensions, ionization modes) and software versions. Cross-reference synthetic protocols with existing methods (e.g., "Adapted from [Author et al., Year] with modifications to...") .

Q. How can researchers address gaps in literature on this compound’s reactivity?

- Methodological Answer : Perform systematic reaction screening (e.g., Design of Experiments, DoE) to identify optimal conditions for understudied transformations (e.g., electrophilic substitution). Collaborate with computational chemists to model reaction pathways (DFT calculations) and prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.